N-Boc-2,6-difluoroaniline CAS number and properties
N-Boc-2,6-difluoroaniline CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2,6-difluoroaniline, systematically named tert-butyl (2,6-difluorophenyl)carbamate, is a protected form of 2,6-difluoroaniline. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and drug discovery, to temporarily mask the reactivity of the amine functional group. This protection allows for selective chemical modifications at other positions of the molecule. The presence of two fluorine atoms on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the properties of the parent aniline, a detailed protocol for the synthesis of its N-Boc derivative, and relevant safety information.
Chemical Identity and Properties
Table 1: Physicochemical Properties of 2,6-Difluoroaniline
| Property | Value |
| CAS Number | 5509-65-9 |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Appearance | Clear yellow to brown liquid |
| Boiling Point | 51-52 °C at 15 mmHg |
| Density | 1.199 g/mL at 25 °C |
| Refractive Index | n20/D 1.508 |
| Solubility | Slightly soluble in water |
Upon Boc-protection, the resulting N-Boc-2,6-difluoroaniline is expected to be a white to pale brown solid with a higher molecular weight (229.22 g/mol ) and a melting point in the range of 130-140 °C, based on similar N-Boc protected anilines.
Synthesis of N-Boc-2,6-difluoroaniline
The following is a general and reliable protocol for the N-tert-butyloxycarbonylation of 2,6-difluoroaniline.
Experimental Protocol
Materials:
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2,6-Difluoroaniline
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, dissolve 2,6-difluoroaniline (1.0 equivalent) in dichloromethane.
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Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
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In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of dichloromethane.
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Transfer the (Boc)₂O solution to a dropping funnel and add it dropwise to the stirred solution of the aniline and base over a period of 30 minutes. The reaction is typically exothermic.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Information
Proper safety precautions should be taken when handling the reagents involved in this synthesis.
Table 2: Hazard and Safety Information
| Chemical | Hazard Statements | Precautionary Statements |
| 2,6-Difluoroaniline | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
| Di-tert-butyl dicarbonate | Flammable solid. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Avoid breathing dust. Wear eye protection/face protection. |
| Triethylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
Role in Drug Discovery and Development
While there is no specific signaling pathway directly attributed to N-Boc-2,6-difluoroaniline, its derivatives are of significant interest in medicinal chemistry. The 2,6-difluorophenyl moiety is incorporated into various drug candidates to enhance their pharmacological properties. The Boc-protected amine allows for the facile synthesis of diverse libraries of compounds for screening against various biological targets. For instance, this scaffold can be used in the synthesis of kinase inhibitors, where the aniline nitrogen can be further functionalized to interact with the hinge region of the enzyme's active site.
